molecular formula C17H17ClN4O3S B4444923 N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide

Cat. No.: B4444923
M. Wt: 392.9 g/mol
InChI Key: OBYZZRVZLAMFDR-UHFFFAOYSA-N
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Description

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes a 4-chlorophenyl group, a pyrrolidinone ring, a thiadiazole ring, and a tetrahydrofuran carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring by reacting 4-chlorobenzaldehyde with an appropriate amine and a ketone under acidic or basic conditions.

    Thiadiazole Ring Formation: The next step involves the cyclization of the intermediate product with thiosemicarbazide to form the 1,3,4-thiadiazole ring.

    Coupling with Tetrahydrofuran Carboxamide: The final step involves coupling the thiadiazole intermediate with tetrahydrofuran-2-carboxylic acid or its derivatives under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Pharmacology: Studies focus on its pharmacokinetics, bioavailability, and potential side effects, aiming to develop it into a viable drug candidate.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.

    Industrial Applications: It may be explored for use in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways. For example, it may act as an inhibitor of HER2, a receptor involved in cell growth and differentiation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

  • **N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide shares structural similarities with other nitrogen-containing heterocyclic compounds, such as:
    • This compound
    • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its potential as an HER2 inhibitor sets it apart from other similar compounds, making it a promising candidate for further research and development in the field of medicinal chemistry .

Properties

IUPAC Name

N-[5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3S/c18-11-3-5-12(6-4-11)22-9-10(8-14(22)23)16-20-21-17(26-16)19-15(24)13-2-1-7-25-13/h3-6,10,13H,1-2,7-9H2,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYZZRVZLAMFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide
Reactant of Route 2
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide
Reactant of Route 4
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide

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